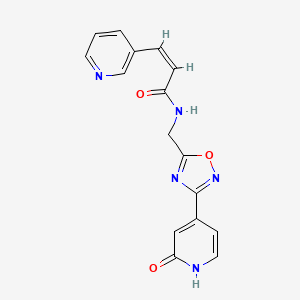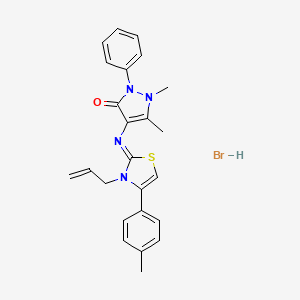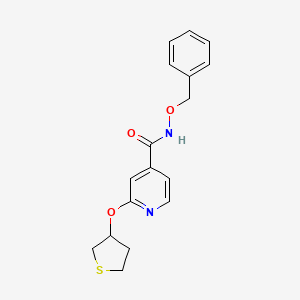
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as BTTI, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. BTTI is a small molecule that exhibits interesting biological properties, making it a promising candidate for drug development and research purposes.
Mecanismo De Acción
The mechanism of action of N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is not fully understood. However, it has been suggested that N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide may act by inhibiting specific enzymes or proteins involved in cell growth and proliferation. This may explain its potential antitumor activity.
Biochemical and Physiological Effects
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to exhibit interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to inhibit the growth of certain bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it exhibits interesting biological properties that make it a promising candidate for drug development and research purposes. However, there are also limitations to using N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. One potential area of research is in the development of new cancer treatments. N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to exhibit promising antitumor activity, and further research could help to identify its potential as a cancer therapy. Additionally, N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide could be further studied as a potential antibiotic or antifungal agent. Finally, further research could help to elucidate the mechanism of action of N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, which could lead to a better understanding of its potential applications.
Métodos De Síntesis
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can be synthesized using a straightforward and efficient method. The synthesis involves a one-pot reaction of isonicotinamide with 3-mercapto-tetrahydrothiophene and benzyl bromide in the presence of a base. The reaction proceeds under mild conditions and yields N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide in high purity.
Aplicaciones Científicas De Investigación
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is in the development of new drugs. N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to exhibit promising antitumor activity, making it a potential candidate for cancer treatment. Additionally, N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-phenylmethoxy-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(19-21-11-13-4-2-1-3-5-13)14-6-8-18-16(10-14)22-15-7-9-23-12-15/h1-6,8,10,15H,7,9,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGRZASMXQFEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NOCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


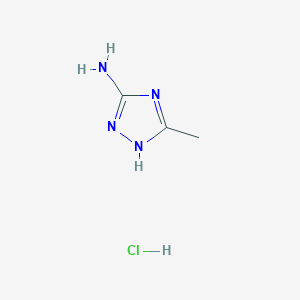
![N-Methyl-1-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2908762.png)
![3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid](/img/structure/B2908764.png)
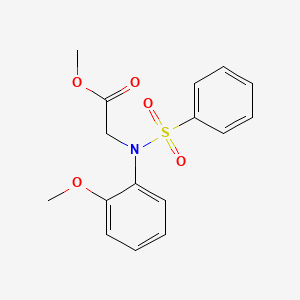
![2-(2-imino-5-oxo-3-((1-phenylethyl)carbamoyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-1-yl)ethyl acetate](/img/structure/B2908767.png)

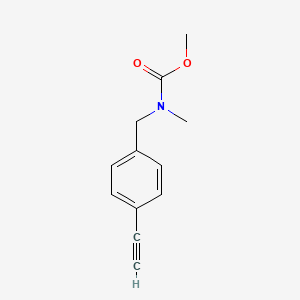
![3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2908770.png)
![3-[(4-Bromophenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole](/img/structure/B2908772.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2908773.png)
![4-(Pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2908774.png)
